Cefuroxime Axetil is an antibiotic belonging to the cephalosporin class, specifically designed as a prodrug of cefuroxime. It is widely utilized in the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is administered orally and is known for its improved bioavailability compared to its parent compound, cefuroxime, which is typically given parenterally.
Cefuroxime Axetil is synthesized from cefuroxime acid, which is derived from cephalosporanic acid. The synthesis involves several chemical reactions that modify the structure of cefuroxime to enhance its pharmacokinetic properties.
Cefuroxime Axetil is classified as a second-generation cephalosporin antibiotic. It falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity.
The synthesis of Cefuroxime Axetil involves multiple steps:
This multi-step synthesis allows for the protection of functional groups, reducing impurities and enhancing product quality.
Cefuroxime Axetil has a molecular formula of and a molar mass of approximately 367.4 g/mol. Its structure includes a beta-lactam ring, characteristic of cephalosporins, along with an acetoxy group that contributes to its prodrug properties.
The structural representation can be summarized as follows:
Cefuroxime Axetil undergoes hydrolysis in vivo to release the active cefuroxime component. This reaction is facilitated by nonspecific esterases in the body, which cleave the ester bond, allowing cefuroxime to exert its antibacterial effects .
The hydrolysis reaction can be represented as:
This transformation is crucial for its therapeutic efficacy.
Cefuroxime Axetil acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process that provides structural integrity to the cell wall. This leads to cell lysis and ultimately bacterial death.
The effectiveness against a wide range of bacteria stems from its ability to target various PBPs across different species, making it a versatile antibiotic choice in clinical settings .
These properties are critical for formulation development and ensuring stability during storage .
Cefuroxime Axetil is primarily used in clinical settings for treating infections such as:
It is also explored in research for potential applications against resistant bacterial strains due to its broad-spectrum activity .
Cefuroxime axetil is a prototypical prodrug engineered to overcome the inherent bioavailability limitations of its parent antibiotic, cefuroxime. The polar carboxyl group in cefuroxime renders it poorly absorbable (<1%) via the intestinal mucosa due to ionization at physiological pH [6] [10]. Strategic esterification at the C4 position with a 1-acetoxyethyl group significantly increases lipophilicity (log P from -1.5 to 0.67), enabling passive diffusion across gastrointestinal membranes [4] [6].
Upon absorption, nonspecific esterases in the intestinal mucosa and portal blood rapidly hydrolyze the axetil moiety, releasing active cefuroxime and transient byproducts (acetaldehyde and acetic acid) [10]. This bioconversion is highly efficient, with >90% hydrolysis occurring within 15 minutes post-absorption [4]. Pharmacokinetic studies in rats demonstrate absolute bioavailability of cefuroxime after oral CA administration reaches 52% under fed conditions, contrasting sharply with intravenous cefuroxime’s negligible oral absorption [1] [4]. Food enhances bioavailability by 43% by stimulating bile secretion, which solubilizes the prodrug, and prolonging gastric retention time [1] [3].
Table 1: Bioavailability Parameters of Cefuroxime Axetil vs. Cefuroxime
Parameter | Cefuroxime (IV) | Cefuroxime Axetil (Fasted) | Cefuroxime Axetil (Fed) |
---|---|---|---|
Bioavailability (%) | 100 (reference) | 36 | 52 |
Tmax (h) | - | 2.2 | 3.0 |
Cmax (µg/mL) | - | 7.1 | 10.2 |
AUC0-∞ (µg·h/mL) | 42.5 | 15.3 | 22.1 |
Source: Clinical trial data [1]
Novel formulation approaches further optimize bioavailability:
Cefuroxime axetil contains two chiral centers—one at the C6/C7 β-lactam ring junction and another at the acetoxyethyl ester linkage—generating four possible stereoisomers [9] [10]. The (6R,7R)-cefuroxime configuration is essential for PBP binding affinity and β-lactamase stability. Critically, the ester’s 1’-carbon chirality yields diastereomers with distinct hydrolysis kinetics: the (R)-acetoxyethyl isomer hydrolyzes 3.5× faster than the (S)-isomer in simulated intestinal fluid [9].
Industrial synthesis (e.g., reacting cefuroxime sodium with 1-(acetoxy)ethyl bromide) yields a ≈50:50 diastereomeric mixture at the ester position [9]. Selective crystallization isolates the pharmacologically optimal (1’R,6R,7R)-diastereomer, which demonstrates:
Table 2: Properties of Cefuroxime Axetil Diastereoisomers
Diastereomer | Relative Hydrolysis Rate | Oral Bioavailability (%) | Crystalline Stability |
---|---|---|---|
(1'R,6R,7R) | 1.0 (reference) | 52 | High (monoclinic form) |
(1'S,6R,7R) | 0.29 | 30 | Low (amorphous-prone) |
Particle engineering controls polymorphic form: micronized (1’R)-isomer (particle size <10 µm) achieves 85% dissolution in 30 minutes, critical for rapid absorption before ester degradation [9] [10].
Industrial synthesis employs a three-step sequence:
Key process-related impurities require stringent control (<0.1%):
Table 3: Major Process-Related Impurities in Cefuroxime Axetil Synthesis
Impurity | Origin | Acceptance Limit (ICH) | Mitigation Strategy |
---|---|---|---|
Δ²-Isomer | Acid-catalyzed dehydration | ≤0.15% | Neutral pH during workup |
Desacetyl cefuroxime | Ester hydrolysis | ≤0.10% | Storage at ≤25°C/60% RH |
Cefuroxime dimer | Nucleophilic ring opening | ≤0.10% | Limit free amine content in starting material |
Advanced methodologies enhance efficiency:
Post-synthesis, amorphous solid dispersions with povidone K30 improve dissolution 2.3-fold over crystalline forms, addressing the drug’s pH-dependent solubility [5] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2